Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1232224-62-2) is a heterocyclic compound with the molecular formula C₉H₇Cl₂N₃O₂ and a molecular weight of 260.07 g/mol. It features a pyrazolo[1,5-a]pyrimidine core substituted with chlorine atoms at positions 5 and 7 and an ethyl ester group at position 2. This compound is widely used as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors, due to its structural versatility and reactivity .
Properties
IUPAC Name |
ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-3-8-12-6(10)4-7(11)14(8)13-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMWQRVHWSVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate with phosphorus oxychloride. The reaction is carried out at elevated temperatures, usually around 110°C, and requires overnight stirring to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms at positions 5 and 7 exhibit distinct reactivity due to electronic and steric factors. Computational studies (DFT calculations) reveal that the activation energy for nucleophilic attack at position 7 (C1) is 6.62 kcal/mol lower than at position 5 (C2), favoring substitution at C7 . This selectivity is exploited in stepwise functionalization:
Key Examples:
Mechanistic Insight :
-
The C7 chlorine's higher electrophilicity arises from resonance effects and reduced steric hindrance compared to C5 .
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Polar aprotic solvents (e.g., DMSO) enhance SNAr rates by stabilizing transition states .
Hydrolysis and Ester Reactivity
Despite the presence of reactive chlorides, the ethyl ester group remains stable under mild SNAr conditions. Selective hydrolysis of chlorides occurs without ester cleavage:
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Base-Mediated Hydrolysis : Treatment with NaOH/THF at RT selectively hydrolyzes C7-Cl to yield 7-hydroxy derivatives as the sole product .
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Ester Stability : Even under forcing conditions (e.g., 180°C in DMSO), the ethyl ester remains intact, enabling post-substitution modifications .
Regioselectivity and Computational Validation
DFT calculations (B3LYP/6-31G*) rationalize observed selectivity:
| Position | ΔΔE (kcal/mol) | Predominant Reaction |
|---|---|---|
| C7 | 28.45 | SNAr, hydrolysis |
| C5 | 35.07 | Minor pathway |
Electrostatic potential maps confirm higher electron deficiency at C7, aligning with experimental outcomes .
Stability and Handling
Scientific Research Applications
Biological Activities
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits a range of biological activities that make it a candidate for drug development:
- Antitumor Activity : This compound has been shown to have potential as an antitumor agent. Studies indicate that derivatives synthesized from it display significant inhibitory effects on cancer cell lines with IC50 values ranging from 0.018 to 1.892 μM, suggesting strong cytotoxic potential against various tumors .
- Anti-inflammatory Properties : Research indicates that pyrazolo[1,5-a]pyrimidines can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases .
- Viral Inhibition : Some studies suggest efficacy in inhibiting viral replication, positioning it as a potential therapeutic agent against viral infections .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Antitumor Efficacy :
- Anti-inflammatory Activity :
- Viral Activity :
Summary of Applications
| Application Area | Description |
|---|---|
| Antitumor | Potential as an antitumor agent with significant cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Modulation of inflammatory pathways; candidates for treating inflammatory diseases |
| Viral Inhibition | Effective in inhibiting viral replication; potential for antiviral drug development |
Mechanism of Action
The mechanism of action of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with DNA, leading to its potential use as an antitumor agent . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Ethyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS: 940284-55-9)
- Structural Difference : The ethyl ester group is at position 3 instead of position 2.
- For example, the position of the ester group affects regioselectivity in coupling reactions like Suzuki or Buchwald–Hartwig .
- Synthesis : Similar to the target compound but requires functionalization at position 3 during cyclization steps .
Methyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS: 1053656-37-3)
- Structural Difference : A methyl ester replaces the ethyl ester, and the substituent is at position 3.
- This compound has a molecular weight of 246.05 g/mol, making it slightly less bulky .
Halogen vs. Alkyl Substituents
Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-Carboxylate (CAS: 1263285-54-6)
- Structural Difference : Methyl groups replace chlorine atoms at positions 5 and 6.
- Impact :
- Electronic Effects : Methyl groups are electron-donating, increasing electron density on the pyrimidine ring, which may reduce electrophilic substitution reactivity compared to electron-withdrawing chlorine atoms.
- Biological Activity : Methyl-substituted derivatives are less potent in kinase inhibition but may exhibit improved bioavailability due to enhanced lipophilicity .
5,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 57489-77-7)
- Structural Difference : Lacks the ethyl ester group.
- Impact :
- Reactivity : The absence of the ester simplifies further functionalization but reduces solubility in polar solvents.
- Applications : Used as a base structure for synthesizing inhibitors like Dinaciclib (CDK2 inhibitor), where the dichloro substitution enhances binding to hydrophobic pockets in enzymes .
Ethyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-Carboxylate vs. Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-Carboxylate
- Key Differences :
- Substituent Position : Ester at position 2 vs. 3.
- Substituent Type : Chlorine (electron-withdrawing) vs. methyl (electron-donating).
- Conformational Effects: Computational studies show that anti-isomers (e.g., ethyl 5,7-dimethyl derivatives) exhibit distinct dihedral angles and NOE interactions compared to syn-isomers, influencing binding conformations .
Comparison with Methyl and Dimethyl Derivatives
- Chlorination Efficiency : Dichloro derivatives require harsh conditions (POCl₃, reflux), while dimethyl analogs are synthesized via milder alkylation or condensation reactions .
- Reduction Reactions : Sodium borohydride (NaBH₄) reduces ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate to tetrahydropyrazolopyrimidines, but dichloro derivatives are less reactive due to electron-withdrawing chlorine atoms .
Pharmacological and Physicochemical Properties
Bioactivity
- Kinase Inhibition : Dichloro derivatives (e.g., Dinaciclib intermediates) show higher potency than methyl-substituted analogs due to stronger hydrophobic interactions with kinase ATP-binding pockets .
- Solubility : Ethyl esters enhance solubility in organic solvents compared to methyl esters, but dichloro substitution reduces aqueous solubility .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (EDPC) is a significant compound in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Basic Information:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₇Cl₂N₃O₂ |
| Molecular Weight | 260.07 g/mol |
| CAS Number | 1232224-62-2 |
| IUPAC Name | This compound |
| Appearance | Solid |
EDPC is characterized by its dichloro substitution on the pyrazolo-pyrimidine ring, which is crucial for its biological activity. The compound features a carboxylate ester group that enhances its solubility and bioavailability.
Synthesis
The synthesis of EDPC typically involves the reaction of ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate with phosphorus oxychloride under elevated temperatures (around 110°C). This process yields the desired dichloro compound with high efficiency and purity .
EDPC exhibits a range of biological activities primarily through enzyme inhibition and interaction with cellular pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. By blocking these kinases, EDPC can induce apoptosis in cancer cells and halt their proliferation .
Antitumor Activity
Recent studies have demonstrated that EDPC possesses significant antitumor properties. In vitro assays indicated that the compound effectively induces apoptosis in various cancer cell lines. For instance, in a study involving human breast cancer cells, treatment with EDPC resulted in a marked increase in apoptotic markers and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
EDPC has been identified as a potent inhibitor of several enzymes involved in nucleotide metabolism. This inhibition can disrupt the synthesis of nucleotides, leading to reduced proliferation of rapidly dividing cells such as cancer cells. The selectivity of EDPC for specific targets makes it a promising candidate for further development as an anticancer agent .
Case Studies
-
Study on Antitumor Effects:
- Objective: Evaluate the cytotoxic effects of EDPC on human cancer cell lines.
- Method: Cells were treated with varying concentrations of EDPC for 48 hours.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating strong potency against breast and lung cancer cells.
-
Enzyme Inhibition Study:
- Objective: Assess the inhibitory effect of EDPC on CDK activity.
- Method: In vitro kinase assays were performed using purified CDK enzymes.
- Results: EDPC demonstrated IC50 values in the low micromolar range, indicating effective inhibition compared to control compounds.
Applications and Future Directions
The biological activity of EDPC suggests several potential applications:
- Anticancer Therapeutics: Given its ability to induce apoptosis and inhibit key enzymes in cancer metabolism, EDPC could be developed into a novel anticancer drug.
- Research Tool: Its selective inhibition profile makes it valuable for studying CDK-related pathways and cellular processes.
Q & A
Q. What are the common synthetic routes for Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate?
The compound is synthesized via multi-step protocols starting from ethyl 2-cyanoacetate. Key steps include cyclization with hydrazine derivatives, followed by chlorination and functionalization. For example:
- Step 1 : Cyclocondensation of ethyl 2-cyanoacetate with hydrazine derivatives forms the pyrazole ring.
- Step 2 : Chlorination at positions 5 and 7 using POCl₃ or other chlorinating agents under reflux conditions.
- Step 3 : Esterification or substitution reactions to introduce the carboxylate group. Advanced intermediates may undergo Buchwald–Hartwig coupling for aryl substitutions (e.g., morpholinyl groups) .
Reagents : Sodium borohydride (reduction), Dess–Martin periodinane (oxidation), Pd catalysts (cross-coupling) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms substitution patterns and regioselectivity. For example, downfield shifts for Cl-substituted carbons (~150 ppm) and ester carbonyls (~165 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 271.01 for C₉H₇Cl₂N₃O₂) .
- HPLC : Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the reactivity of the 5,7-dichloro substituents influence further functionalization?
The chlorine atoms at positions 5 and 7 are highly reactive toward nucleophilic substitution. For instance:
- Amine Substitution : Reacts with morpholine or benzimidazoles under Pd catalysis (e.g., microwave-assisted Buchwald–Hartwig conditions) to yield PI3Kδ inhibitors .
- Suzuki Coupling : Aryl boronic acids can replace Cl groups for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Position 5/7 Modifications : Replacing Cl with electron-withdrawing groups (e.g., CF₃) enhances binding affinity in kinase inhibitors (e.g., Pim-1 inhibitors) .
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility for in vivo testing .
- Heterocycle Fusion : Adding benzimidazole rings (via cross-coupling) increases selectivity for viral polymerase targets .
Example SAR Table :
| Derivative | Substitution (R₁/R₂) | Bioactivity (IC₅₀) | Target |
|---|---|---|---|
| Parent Compound | 5-Cl, 7-Cl | >10 µM | N/A |
| Morpholinyl Analog | 7-Morpholine | 0.2 µM | PI3Kδ |
| Benzimidazole | 5-Bzim, 7-Cl | 0.05 µM | Influenza PA-PB1 |
| Data adapted from . |
Q. What strategies improve solubility for pharmacokinetic studies?
- Polar Substituents : Introducing morpholinyl or pyridyl groups enhances aqueous solubility (e.g., logP reduction from 3.5 to 2.1) .
- Prodrug Approach : Ethyl ester hydrolysis in vivo generates the carboxylic acid, improving bioavailability .
- Nanoformulation : Encapsulation in PEGylated liposomes increases circulation time .
Q. How do computational methods aid in designing analogs?
- Molecular Docking : Predicts binding modes with targets like HIV-1 NNRTIs or Pim-1 kinases (e.g., Glide SP scoring in Schrödinger) .
- QSAR Modeling : Correlates Cl substitution patterns with inhibitory activity (e.g., 3D-QSAR using CoMFA/CoMSIA) .
- ADMET Prediction : SwissADME estimates metabolic stability and toxicity risks early in design .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported bioactivities may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using orthogonal assays (e.g., SPR vs. enzymatic) .
- Synthetic Pitfalls : Chlorination may yield regioisomers; use NOESY NMR to confirm substitution positions .
Safety and Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
